Spiro-NPB (full name: 1,1'-bis[N-(4-phenylphenyl)amino]-3,3-spirobifluorene) is an organic material with promising applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Research has focused on its use as a hole transport layer (HTL) due to its favorable properties [].
Beyond OLEDs, Spiro-NPB is being explored for its potential in other organic electronic devices:
Spiro-NPB is a spirocyclic compound characterized by its unique molecular structure, which consists of a central spiro junction connecting two aromatic moieties. Its chemical formula is C57H38N2, and it is primarily recognized for its application as a hole transport material in organic light-emitting diodes (OLEDs). The compound's spiro configuration imparts significant thermal stability and rigidity, making it an attractive candidate for optoelectronic applications .
Spiro-NPB can be synthesized through various methods, often involving palladium-catalyzed coupling reactions. One notable method includes the use of a modified Ullmann reaction to create spirocyclic structures from appropriate precursors. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .
The primary application of Spiro-NPB lies in its role as a hole transport material in OLEDs. Its excellent charge transport properties and thermal stability enhance the efficiency and longevity of organic electronic devices. Additionally, Spiro-NPB has been explored for potential use in organic photovoltaics and organic field-effect transistors due to its favorable electronic properties .
Studies on the interactions of Spiro-NPB with other chemical species have highlighted its role in charge transfer processes within OLEDs. Specifically, investigations into its interaction with singlet oxygen and metal chelates have provided insights into its behavior under operational conditions. These studies are crucial for understanding how Spiro-NPB can be optimized for better performance in electronic applications .
Several compounds share structural or functional similarities with Spiro-NPB. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine | Biphenyl derivative | High hole mobility; used in OLEDs |
4,4'-Bis(N-(1-naphthyl)-N-phenylamino)biphenyl | Biphenyl derivative | Excellent thermal stability; effective hole transport |
Spiro-TPD | Spirocyclic | High hole mobility; widely used in OLED applications |
Uniqueness of Spiro-NPB: What sets Spiro-NPB apart from these compounds is its distinct spiro structure that contributes to enhanced charge transport properties and thermal stability, making it particularly suitable for demanding applications in organic electronics .
Spiro-NPB represents a sophisticated organic compound with the complete International Union of Pure and Applied Chemistry nomenclature designation of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9'-spirobifluorene [1] [2] [3]. The compound is also recognized under several alternative systematic names including 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] [4] [3] and N2,N7-Di-1-naphthalenyl-N2,N7-diphenyl-9,9'-spirobi[9H-fluorene]-2,7-diamine [5] [6]. The Chemical Abstracts Service registry number for this compound is 932739-76-9 [2] [3] [5].
The IUPAC nomenclature follows established conventions for spiro compounds, where the prefix "spiro" indicates the presence of two rings connected through a single shared carbon atom [7] [8]. The systematic naming incorporates the spirobifluorene core structure with specific positional designations for the attached amine substituents at the 2 and 7 positions [9] [5]. According to IUPAC spiro nomenclature guidelines, the compound name reflects the tetrahedral carbon center that serves as the connection point between the two fluorene ring systems [7] [8].
Nomenclature Component | Description | Structural Significance |
---|---|---|
N,N'-bis(naphthalen-1-yl) | Two naphthalene groups attached to nitrogen atoms | Provides extended conjugation |
N,N'-bis(phenyl) | Two phenyl groups attached to nitrogen atoms | Enhances molecular rigidity |
2,7-diamino | Amino groups at positions 2 and 7 | Defines substitution pattern |
9,9'-spirobifluorene | Core spirobifluorene framework | Central structural motif |
The spirobifluorene core constitutes the fundamental structural framework of Spiro-NPB, characterized by two fluorene units connected through a quaternary carbon atom at the 9,9' positions [10] [11] [12]. This spiro junction creates a unique three-dimensional architecture where the two fluorene ring systems are arranged in a perpendicular configuration [10] [13] [14]. The central spiro carbon exhibits tetrahedral geometry with sp3 hybridization, forming four sigma bonds that maintain the rigid spatial arrangement of the molecular framework [15] [16] [17].
Crystallographic analysis of related spirobifluorene compounds reveals dihedral angles between the fluorene ring systems ranging from 84.95° to 85.30° [18] [19]. These measurements confirm the near-orthogonal arrangement of the two fluorene moieties, which is a characteristic feature of spiro-linked systems [12] [18]. The rigidity imposed by the spiro junction prevents coplanar alignment of the conjugated systems, thereby maintaining the three-dimensional structure [13] [14] [20].
The spirobifluorene core demonstrates exceptional thermal stability due to its rigid molecular architecture [11]. The perpendicular arrangement of the fluorene units effectively disrupts intermolecular pi-stacking interactions, which contributes to the compound's amorphous nature and high glass transition temperature [10] [11] [14]. This structural feature is particularly advantageous for applications requiring morphological stability under thermal stress [11] [20].
Structural Parameter | Value | Reference Method |
---|---|---|
Dihedral Angle Between Fluorene Rings | 84.95° - 85.30° | X-ray Crystallography [18] |
Spiro Carbon Hybridization | sp3 | Theoretical Analysis [16] [17] |
Tetrahedral Bond Angle | ~109.5° | Molecular Geometry [22] [17] |
Molecular Rigidity | High | Structural Analysis [13] [14] |
The amine substituents in Spiro-NPB are positioned at the 2 and 7 positions of the spirobifluorene core, featuring a symmetric arrangement that maintains the compound's structural integrity [1] [2] [5]. Each amine nitrogen atom is bonded to both a naphthalen-1-yl group and a phenyl group, creating a tertiary amine configuration [3] [23]. The nitrogen centers exhibit tetrahedral geometry, although the presence of aromatic substituents introduces some planar character due to conjugation effects [23].
The naphthalene substituents provide extended conjugation that influences the electronic properties of the compound [24]. Research findings indicate that electrons are preferentially delocalized on the naphthalene moieties, as demonstrated through density functional theory calculations [24]. The phenyl groups contribute additional rigidity to the molecular structure while maintaining the overall three-dimensional architecture [11] [24].
The configuration of the amine substituents follows a symmetric pattern where both the 2 and 7 positions bear identical substituent groups [5] [6]. This symmetry is crucial for maintaining the compound's electronic properties and ensuring uniform charge transport characteristics [11] [24]. The tertiary amine configuration at each substitution site provides optimal electronic coupling between the central spirobifluorene core and the peripheral aromatic substituents [23] [24].
Substituent Position | Attached Groups | Nitrogen Configuration |
---|---|---|
Position 2 | Naphthalen-1-yl, Phenyl | Tertiary Amine [23] |
Position 7 | Naphthalen-1-yl, Phenyl | Tertiary Amine [23] |
Symmetry Pattern | Identical Substituents | C2 Symmetry [5] |
Conjugation Effect | Extended through Naphthalene | Electronic Delocalization [24] |
The spatial arrangement of Spiro-NPB is dominated by the tetrahedral geometry of the central spiro carbon atom, which enforces a perpendicular relationship between the two fluorene ring systems [13] [15] [16]. This orthogonal arrangement creates a three-dimensional molecular architecture that prevents close molecular packing and inhibits crystallization [13] [14]. The tetrahedral bond angles at the spiro center approximate the ideal 109.5° geometry, although slight distortions occur due to ring strain and steric effects [18] [22] [17].
The molecular geometry exhibits C2 symmetry due to the identical nature of the substituents at positions 2 and 7 [5] [25]. This symmetry is maintained throughout the molecular framework, contributing to the compound's uniform electronic properties and charge transport characteristics [25] [24]. The perpendicular arrangement of the fluorene units effectively isolates the pi-conjugated systems, preventing electronic coupling between the two halves of the molecule [14] [20].
Computational studies reveal that the rigid spiro junction maintains the orthogonal relationship between the fluorene systems even under thermal stress [13] [12]. The spatial arrangement creates distinct molecular cavities that contribute to the compound's unique physical properties, including high glass transition temperature and morphological stability [11] [14]. The three-dimensional structure also influences the compound's solubility characteristics and film-forming properties [10] [12].
Geometric Parameter | Value/Description | Structural Impact |
---|---|---|
Spiro Carbon Geometry | Tetrahedral (sp3) [16] [17] | Enforces 3D Structure |
Fluorene Ring Relationship | Perpendicular (90°) [13] [14] | Prevents Pi-Stacking |
Molecular Symmetry | C2 Symmetry [5] [25] | Uniform Properties |
Bond Angle Distortion | Slight deviation from 109.5° [18] | Ring Strain Effects |
The molecular formula of Spiro-NPB is C57H38N2, representing a complex organic structure with 57 carbon atoms, 38 hydrogen atoms, and 2 nitrogen atoms [2] [3] [5]. The calculated molecular weight is 750.94 grams per mole, determined through precise atomic mass summations [2] [3]. This molecular weight places Spiro-NPB in the category of high molecular weight organic compounds, which contributes to its thermal stability and processing characteristics [6].
The molecular formula reflects the systematic assembly of the spirobifluorene core (C25H16) with four additional aromatic substituents [26]. The naphthalene groups contribute C10H7 units each, while the phenyl groups add C6H5 units to the overall molecular structure [3]. The nitrogen atoms serve as bridging elements that connect the aromatic substituents to the central spirobifluorene framework [23].
Computational analysis confirms the exact mass as 750.30300 atomic mass units, with a complexity index of 1290 based on structural parameters [3]. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, corresponding to the two tertiary amine nitrogen atoms [3]. The topological polar surface area is calculated as 6.5 square angstroms, reflecting the minimal polar character of the molecule [3].
Molecular Parameter | Value | Analytical Method |
---|---|---|
Molecular Formula | C57H38N2 [2] [3] | Elemental Analysis |
Molecular Weight | 750.94 g/mol | Calculated Value |
Exact Mass | 750.30300 amu [3] | Mass Spectrometry |
Hydrogen Bond Donors | 0 [3] | Computational Analysis |
Hydrogen Bond Acceptors | 2 [3] | Structural Assessment |
Topological Polar Surface Area | 6.5 Ų [3] | Theoretical Calculation |
Complexity Index | 1290 [3] | Structural Complexity |
Heavy Atom Count | 59 [3] | Atomic Composition |